molecular formula C5H7ClO2 B169126 3-Chloro-tetrahydro-pyran-4-one CAS No. 160427-98-5

3-Chloro-tetrahydro-pyran-4-one

Cat. No.: B169126
CAS No.: 160427-98-5
M. Wt: 134.56 g/mol
InChI Key: GUHAJPZAYADBSB-UHFFFAOYSA-N
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Description

3-Chloro-tetrahydro-pyran-4-one is a heterocyclic organic compound with the molecular formula C5H7ClO2. It is a white crystalline solid with a slightly bitter taste and is soluble in water and ethanol. This compound is notable for its unique pyran ring structure, which makes it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-tetrahydro-pyran-4-one typically involves the reaction of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride, resulting in high yields under mild conditions . Another method involves the use of gallium (III) halides to obtain similar halogenated tetrahydropyrans . These methods are designed to ensure high yield and purity with simplified operations and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that focus on optimizing yield and minimizing costs. The use of efficient catalysts and reaction conditions that can be easily scaled up is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-tetrahydro-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which are useful in various chemical syntheses.

    Reduction: Reduction reactions can convert it into other useful intermediates for further chemical transformations.

    Substitution: It can undergo substitution reactions, particularly with nucleophiles and electrophiles, to form a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrans and other heterocyclic compounds, which are valuable in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3-Chloro-tetrahydro-pyran-4-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives have shown potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: It is employed in the synthesis of compounds with potential therapeutic applications, such as antiviral and anticancer agents.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.

    2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with a different functional group, used in various pharmaceutical applications.

Uniqueness

3-Chloro-tetrahydro-pyran-4-one is unique due to its chlorine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .

Properties

IUPAC Name

3-chlorooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHAJPZAYADBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447542
Record name 3-Chlorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160427-98-5
Record name 3-Chlorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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